molecular formula C26H18N2O2S2 B15101915 2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15101915
M. Wt: 454.6 g/mol
InChI Key: RZTHEHHYVKKPGQ-UHFFFAOYSA-N
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Description

The compound 2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one (molecular formula: C₂₆H₃₀N₂O₂S₂, molecular weight: 466.66 g/mol) belongs to the thieno[2,3-d]pyrimidin-4(3H)-one family, a scaffold renowned for its pharmaceutical versatility . The core structure is characterized by a fused thiophene-pyrimidine ring system, which mimics bioactive natural products like psoralen, enabling diverse biological interactions .

Key structural features of this compound include:

Properties

Molecular Formula

C26H18N2O2S2

Molecular Weight

454.6 g/mol

IUPAC Name

2-phenacylsulfanyl-3,6-diphenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H18N2O2S2/c29-22(18-10-4-1-5-11-18)17-31-26-27-24-21(16-23(32-24)19-12-6-2-7-13-19)25(30)28(26)20-14-8-3-9-15-20/h1-16H,17H2

InChI Key

RZTHEHHYVKKPGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-d]pyrimidin-4(3H)-one core and introduce the phenylethylsulfanyl and diphenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The phenylethylsulfanyl and diphenyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name/Structure Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 3,6-Diphenyl; 2-[(2-oxo-2-phenylethyl)sulfanyl] 466.66 Structural data confirmed; inferred anticancer potential from analogues
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Benzylamino, 5,6-dimethyl Not reported Potent anticancer activity (MDA-MB-435 melanoma cell line: GP = -31.02%)
BPOET (2-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one) 4-Bromophenyl, tetrahydrobenzo ring Not reported Stimulates persister cell resuscitation via ribosome activation
3-Ethyl-2-[(4-fluorophenyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-Ethyl; 4-fluorophenyl; 5,6-dimethyl Not reported Fluorine substituent may enhance metabolic stability and target selectivity
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-Chlorobenzyl; 3-ethyl; 5,6-dimethyl Not reported Chlorine atom increases lipophilicity, potentially improving membrane penetration
2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one 3,5-Diphenyl; 3,4-dimethoxyphenyl 514.62 Methoxy groups improve solubility; unconfirmed activity

Key Comparative Insights

Substituent Effects on Bioactivity
  • Aryl Groups: The 3,6-diphenyl configuration in the target compound contrasts with mono-aryl or heteroaryl substituents (e.g., 4-fluorophenyl in ). Diphenyl groups may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
  • Sulfanyl Side Chains : The 2-oxo-2-phenylethylsulfanyl group in the target compound differs from benzylsulfanyl () or alkylsulfanyl chains. The ketone moiety could participate in hydrogen bonding, a feature absent in simpler thioether analogues.
Physicochemical Properties
  • Molecular Weight : The target compound (466.66 g/mol) is heavier than simpler analogues (e.g., 418.45 g/mol in ), which may affect bioavailability.
  • Solubility : Methoxy-substituted analogues () likely have improved aqueous solubility compared to the hydrophobic diphenyl target compound.

Biological Activity

The compound “2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one” is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C22H18N2O2S
  • Molecular Weight : 378.45 g/mol
  • IUPAC Name : 2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one

Structural Features

The compound features a thieno[2,3-d]pyrimidine core with phenyl and sulfanyl substituents, which are critical for its biological interactions. The presence of the sulfanyl group is particularly noteworthy as it may enhance the compound's reactivity and biological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis through various pathways.

Case Study: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10Apoptosis induction via caspase activation
Compound BHeLa (Cervical Cancer)8Cell cycle arrest at G2/M phase
2-[(2-oxo-2-phenylethyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-oneA549 (Lung Cancer)12Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The antimicrobial properties of thieno[2,3-d]pyrimidines have also been explored. The compound has shown promising results against various bacterial strains.

Table: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings on Anti-inflammatory Effects

  • Inhibition of TNF-alpha Production : A study showed that thieno[2,3-d]pyrimidine derivatives could significantly reduce TNF-alpha levels in activated macrophages.
  • Reduction of COX-2 Expression : Another investigation found that these compounds could inhibit COX-2 expression in human fibroblasts.

Neuroprotective Effects

Emerging research suggests that this compound may exert neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells.

Data on Neuroprotection

A recent experiment indicated that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

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